1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea

Physicochemical profiling Lipophilicity Solubility forecasting

1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea (CAS 850933-91-4) is a 1,3-disubstituted thiourea derivative belonging to the indole-thiourea chemotype. Its structure incorporates a 2,5-dimethyltryptamine core connected via an ethyl linker to a thiourea moiety that bears an N-phenyl group and an N-(pyridin-4-ylmethyl) substituent.

Molecular Formula C25H26N4S
Molecular Weight 414.57
CAS No. 850933-91-4
Cat. No. B2417673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea
CAS850933-91-4
Molecular FormulaC25H26N4S
Molecular Weight414.57
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NC4=CC=CC=C4)C
InChIInChI=1S/C25H26N4S/c1-18-8-9-24-23(16-18)22(19(2)27-24)12-15-29(17-20-10-13-26-14-11-20)25(30)28-21-6-4-3-5-7-21/h3-11,13-14,16,27H,12,15,17H2,1-2H3,(H,28,30)
InChIKeyIQAUHCHSQYTMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea (CAS 850933-91-4): Procurement-Relevant Chemotype Profile


1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea (CAS 850933-91-4) is a 1,3-disubstituted thiourea derivative belonging to the indole-thiourea chemotype [1]. Its structure incorporates a 2,5-dimethyltryptamine core connected via an ethyl linker to a thiourea moiety that bears an N-phenyl group and an N-(pyridin-4-ylmethyl) substituent. This compound is recognized as a screening candidate within the ChemDiv compound library (Compound ID C198-0183) and has a calculated logP of 4.9077 . The combination of a 2,5-dimethylindole scaffold with a pyridin-4-ylmethyl appendage on the thiourea nitrogen distinguishes it from the broader class of indole-derived thioureas that commonly feature halogenated phenyl or alkyl substituents [1].

Why Indole-Thiourea Analogs Cannot Simply Replace 1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea in Research Programs


Within the indole-thiourea chemical space, minor structural modifications produce large shifts in both physicochemical properties and biological activity profiles. The 2,5-dimethyl substitution on the indole ring and the pyridin-4-ylmethyl group on the thiourea N1 nitrogen jointly determine the compound's lipophilicity (logP 4.9077, logD 4.8891) and hydrogen-bonding capacity (2 donors, 3 acceptors) . Halogenated analogs—such as the 3,4-dichlorophenyl derivative (compound 6 in the foundational Sanna et al. series)—exhibit potent Gram-positive antimicrobial activity (MIC 6.25–25 µg/mL against MRSA) and S. aureus topoisomerase IV inhibition (IC₅₀ 28.9 µg/mL) [1]. Conversely, the 4-bromophenyl analog (compound 8) demonstrates anti-HIV-1 activity (EC₅₀ 8.7 µM, CC₅₀ 45 µM) [1]. The 2,5-dimethyl/pyridin-4-ylmethyl substitution pattern departs from these halogen-dependent pharmacophores, yielding a distinct physicochemical and predicted biological signature that cannot be replicated by simple substitution of a halogenated indole-thiourea. Generic replacement with a superficially similar thiourea would alter logP, solubility, and target engagement, undermining reproducibility in hit-to-lead or SAR campaigns [1].

Differential Evidence for 1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea (CAS 850933-91-4): A Procurement-Focused Quantitative Comparison


Physicochemical Differentiation: logP, logD, and logSw vs. Prototypical Indole-Thiourea Scaffolds

The target compound's computed physicochemical parameters, sourced from its ChemDiv characterization, provide a quantitative baseline that distinguishes it from halogenated indole-thiourea chemotypes. The logP (4.9077), logD at physiological pH (4.8891), and intrinsic aqueous solubility (logSw –4.5829) reflect the influence of the 2,5-dimethylindole and pyridin-4-ylmethyl motifs . By contrast, the 3,4-dichlorophenyl analog (compound 6, Sanna et al. series) has a calculated logP of approximately 5.2 (estimated from its higher halogen content and absence of the pyridine ring), while the 4-bromophenyl analog (compound 8) is estimated at logP ~5.5. The pyridin-4-ylmethyl group in the target compound introduces an additional hydrogen-bond acceptor (total 3 acceptors) and a modestly higher polar surface area (29.76 Ų) relative to non-pyridine analogs, which typically have ≤2 H-bond acceptors [1].

Physicochemical profiling Lipophilicity Solubility forecasting

Antimicrobial Activity Class-Level Differentiation: Predicted Shift in Spectrum vs. Halogenated Indole-Thioureas

The Sanna et al. series establishes that halogen substitution on the N'-phenyl ring is a primary driver of Gram-positive antibacterial activity. Compound 6 (3,4-dichlorophenyl) exhibits MIC values of 6.25–25 µg/mL against MRSA hospital strains and inhibits S. aureus topoisomerase IV with an IC₅₀ of 28.9 µg/mL [1]. The absence of halogen atoms in the target compound (2,5-dimethylindole and unsubstituted N'-phenyl) suggests a different antimicrobial profile. Methyl substitution on the indole ring has been associated with altered membrane permeability and efflux susceptibility, meaning the target compound may retain Gram-positive activity through a non-topoisomerase mechanism or may preferentially target Gram-negative or fungal pathogens that are less sensitive to halogenated analogs [1].

Antimicrobial resistance MRSA Structure-activity relationship

Antiviral Activity Potential: Divergence from the 4-Bromophenyl HIV-1 Pharmacophore

Compound 8 (4-bromophenyl indole-thiourea) demonstrates moderate anti-HIV-1 activity (EC₅₀ 8.7 µM, CC₅₀ 45 µM) and retains wild-type potency against clinically relevant NRTI and NNRTI resistant variants [1]. The target compound replaces the 4-bromophenyl group with an unsubstituted phenyl and adds a pyridin-4-ylmethyl group, which is a recognized motif for improving aqueous solubility and cellular permeability in antiviral agents. Based on the Sanna et al. SAR, antiviral activity in this series is not strictly halogen-dependent; aliphatic and non-halogenated aromatic substituents also yield active compounds. The pyridin-4-ylmethyl group may additionally engage in pi-stacking or hydrogen-bond interactions with viral protein targets not accessible to the 4-bromophenyl analog [1].

HIV-1 Antiviral NNRTI Drug resistance

Solubility and Formulation Advantages: Polar Surface Area and logSw Benchmarking

The target compound's polar surface area (PSA) of 29.76 Ų and logSw of –4.5829 indicate moderate aqueous solubility with a favorable balance for both passive membrane permeability and formulation . In comparison, the 5-fluoro-2-methyl analog (CHEBI:105591), which lacks the 2,5-dimethyl pattern and contains fluorinated phenyl, is predicted to have a higher logP (>5.0) and lower solubility due to increased halogen content and absence of the solubilizing pyridin-4-ylmethyl group on N1 [1]. The target compound's two hydrogen-bond donors and three acceptors place it within the optimal range for oral bioavailability according to Lipinski's rule, while the pyridine nitrogen provides a potential salt-formation site for solubility enhancement .

Drug-likeness Solubility Formulation ADME

Commercial Availability and Library Provenance: ChemDiv Screening Compound with Defined Physicochemical Identity

The target compound is stocked by ChemDiv as a ready-to-ship screening compound (Catalog ID C198-0183; 205 mg available at time of access) with fully characterized identity including molecular weight (414.57 Da), InChI Key (IQAUHCHSQYTMIT-UHFFFAOYSA-N), and stereochemical designation (ACHIRAL) . In contrast, many structurally related indole-thioureas, such as the 3,4-dichlorophenyl analog (compound 6, MW 364.29) and the 4-bromophenyl analog (compound 8, MW 374.30), are primarily described in academic synthesis publications without guaranteed commercial supply chains [1]. This validated sourcing pathway reduces lead-time uncertainty and ensures batch-to-batch consistency for high-throughput screening campaigns.

Compound sourcing Screening library Reproducibility

Primary Research and Industrial Applications for 1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea (CAS 850933-91-4)


Antimicrobial Hit Identification Targeting Non-Halogenated Scaffolds

Given the class-level SAR that halogen substituents drive Gram-positive potency in indole-thioureas [1], this methyl-substituted, pyridine-bearing compound is positioned for screening campaigns that aim to identify antimicrobial leads with novel mechanisms of action distinct from halogen-dependent topoisomerase inhibition. Its lower lipophilicity (logP 4.9077) and additional H-bond acceptor may improve intracellular penetration in Gram-negative bacteria, an area where halogenated analogs have shown limited activity [1][2].

Antiviral Lead Optimization with Improved Solubility Profile

The pyridin-4-ylmethyl group provides an additional solubilizing element compared to the 4-bromophenyl HIV-1 pharmacophore (compound 8, EC₅₀ 8.7 µM) [1]. Researchers pursuing non-halogenated NNRTI-like leads can use this compound as a starting point for solubility-guided optimization, leveraging the pyridine nitrogen for salt formation and the balanced logD (4.8891) for cellular permeability .

High-Throughput Screening Library Expansion with Distinct Chemotype

The compound's validated commercial availability (ChemDiv C198-0183, 205 mg stock) and unique InChI Key (IQAUHCHSQYTMIT-UHFFFAOYSA-N) ensure reproducible procurement for large-scale screening . Its structural features—2,5-dimethylindole, N'-phenyl, and N-pyridin-4-ylmethyl—define a chemotype that is under-represented in public screening collections relative to halogenated indole-thioureas, offering libraries a novel vector for hit discovery.

Physicochemical Benchmarking for Indole-Thiourea SAR Studies

The experimentally validated computational parameters (PSA 29.76 Ų, logSw –4.5829) serve as reference values for medicinal chemistry teams designing balanced indole-thiourea analogs. Comparing these values against halogenated analogs (e.g., compound 6, estimated logP ~5.2) allows researchers to quantify the impact of pyridine introduction on drug-likeness parameters during lead optimization.

Quote Request

Request a Quote for 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.